6-[(4-ethylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
Description
6-[(4-ethylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine (molecular formula: C₁₇H₂₅N₇) is a 1,3,5-triazine derivative with a piperazine-ethyl moiety at the 6-position and a 2-methylphenyl group at the N2 position. Its structural features include:
- Triazine core: Aromatic 1,3,5-triazine ring providing planar geometry for molecular interactions.
- 4-Ethylpiperazine substituent: A flexible, nitrogen-rich group that enhances solubility and facilitates interactions with biological targets.
- 2-Methylphenyl group: A hydrophobic aromatic substituent influencing lipophilicity and binding affinity.
The compound has been synthesized via nucleophilic substitution reactions, often employing microwave-assisted techniques to improve efficiency .
Properties
IUPAC Name |
6-[(4-ethylpiperazin-1-yl)methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7/c1-3-23-8-10-24(11-9-23)12-15-20-16(18)22-17(21-15)19-14-7-5-4-6-13(14)2/h4-7H,3,8-12H2,1-2H3,(H3,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKMWGJPJWPLOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC=C3C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-ethylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the reaction of 2-methylphenylamine with cyanuric chloride to form an intermediate, which is then reacted with 4-ethylpiperazine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-[(4-ethylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-[(4-ethylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-[(4-ethylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes.
Comparison with Similar Compounds
Key Observations :
- Piperazine vs. Piperidine : Replacement of the 4-ethylpiperazine group with 4-methylpiperidine (as in compounds) reduces nitrogen content and flexibility, impacting solubility and target binding .
- Aromatic vs. Aliphatic Substituents : The 2-methylphenyl group in the target compound offers moderate lipophilicity, whereas bulkier groups (e.g., phenethyl in ) may hinder membrane permeability.
- Electron-Withdrawing Groups : Fluorophenyl substituents () enhance antileukemic potency, likely due to improved DNA intercalation or kinase inhibition .
Physicochemical Properties
| Property | Target Compound | 6-(4-Fluorophenyl) Analogue | 6-(Methylsulfanyl) Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | 375.48 | 311.33 | 215.28 |
| LogP (Predicted) | 2.8 | 3.1 | 1.9 |
| Solubility (mg/mL) | 0.15 (DMSO) | 0.09 (DMSO) | 0.01 (Water) |
| Melting Point (°C) | Not reported | 180–182 | 145–147 |
Notes:
- The target compound’s 4-ethylpiperazine group improves aqueous solubility compared to purely aromatic analogues.
- Methylsulfanyl derivatives () are highly hydrophobic, limiting pharmaceutical utility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
